

Quantification of Acrivastine in Plasma by LC-MS/MS: An Application Note

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Compound of Interest

Compound Name: *Acrivastine*

Cat. No.: *B1664353*

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Abstract

This document provides a detailed protocol for the quantification of **Acrivastine** in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method outlined is sensitive, specific, and accurate, making it suitable for pharmacokinetic studies and other clinical applications. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with summarized quantitative data from published literature.

Introduction

Acrivastine is a second-generation H1 histamine antagonist used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of **Acrivastine** in biological matrices such as plasma is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical applications. This application note details a robust method for the determination of **Acrivastine** in plasma.

Experimental Protocols

Sample Preparation

A common and effective method for extracting **Acrivastine** from plasma is Solid-Phase Extraction (SPE).^{[1][2]} An alternative, Liquid-Liquid Extraction (LLE), has also been successfully employed.^{[3][4]}

Solid-Phase Extraction (SPE) Protocol:

- **Conditioning:** Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
- **Sample Loading:** To 500 µL of plasma sample, add the internal standard (e.g., Diphenhydramine).^[5] Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
- **Elution:** Elute **Acrivastine** and the internal standard with 1 mL of an appropriate elution solvent (e.g., methanol).
- **Evaporation:** Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- **Reconstitution:** Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol:

- **Sample Preparation:** To 500 µL of plasma, add the internal standard.
- **Extraction:** Add 3 mL of an appropriate organic solvent (e.g., ethyl ether).^[3]
- **Vortexing:** Vortex the mixture for 5 minutes.
- **Centrifugation:** Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- **Evaporation:** Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of **Acrivastine**.

Liquid Chromatography Conditions:

Parameter	Value
Column	Phenomenex Luna 3 µ CN 100A (150 mm × 2.0 mm)[5] or equivalent C18 column[3][4]
Mobile Phase	Methanol and 0.01 mol/L ammonium acetate with 0.1% formic acid (45:55, v/v)[5]
Flow Rate	0.2 mL/min[5]
Injection Volume	10 µL
Column Temperature	Ambient

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Positive Ion Electrospray (ESI+)[5]
Scan Type	Multiple Reaction Monitoring (MRM)[5]
Acrivastine Transition	m/z 349 → 278[5]
Internal Standard (Diphenhydramine) Transition	m/z 256 → 167[5]
Collision Energy	Optimized for the specific instrument
Gas Temperatures	Optimized for the specific instrument

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for **Acrivastine** in human plasma.[5]

Table 1: Calibration Curve and Linearity

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r)
Acrivastine	1.52 - 606.00	≥ 0.996

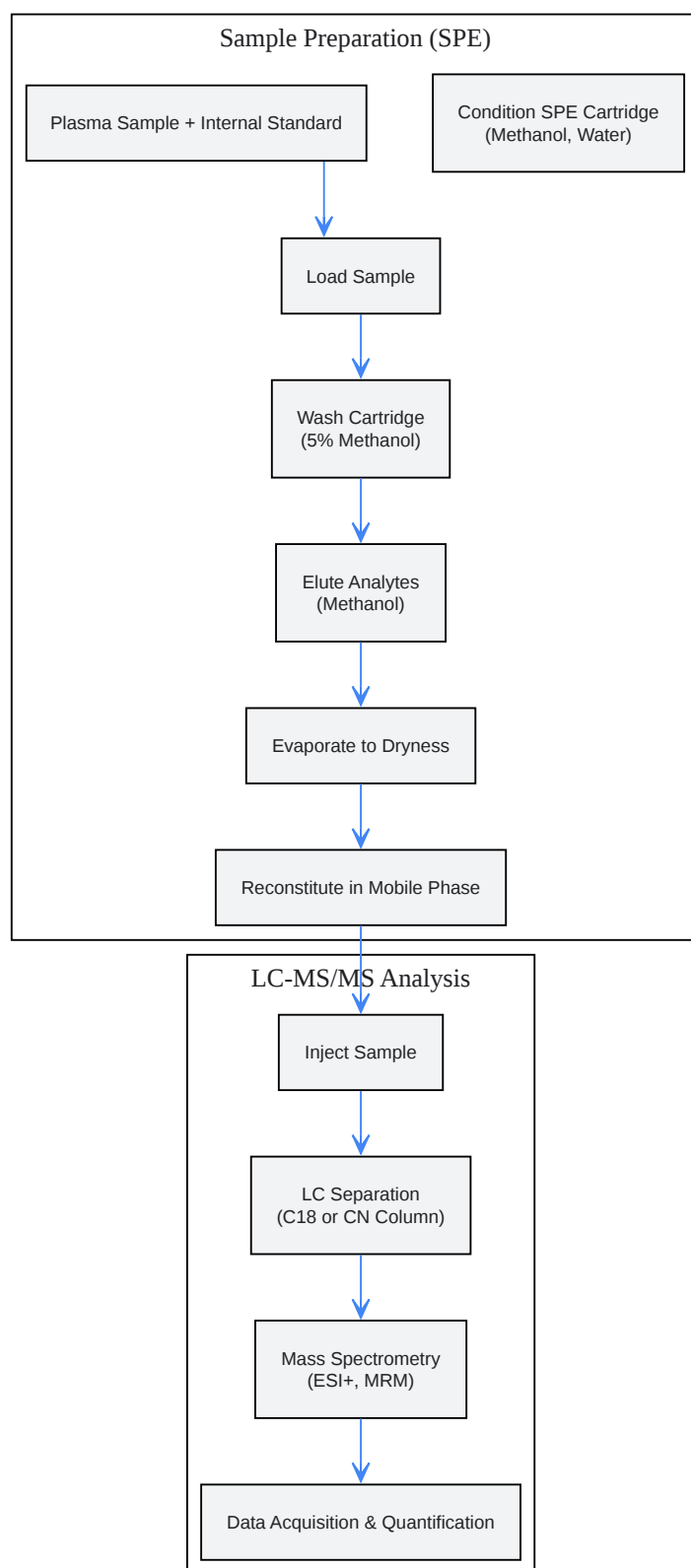
Table 2: Precision and Accuracy

Analyte	QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Acrivastine	LLOQ	1.52	< 15	< 15	85 - 115
Low	3.03	< 15	< 15	85 - 115	
Medium	75.75	< 15	< 15	85 - 115	
High	484.80	< 15	< 15	85 - 115	

Table 3: Recovery

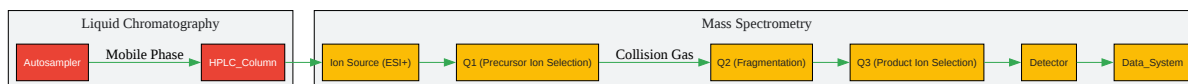
Analyte	Concentration Level	Mean Recovery (%)
Acrivastine	Low	91.82 - 98.46
Medium	91.82 - 98.46	
High	91.82 - 98.46	

Visualizations



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Caption: Experimental workflow for **Acrivastine** quantification.



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